tert-Butyl 6-bromo-5-fluoropicolinate
Description
tert-Butyl 6-bromo-5-fluoropicolinate is a halogenated picolinate ester featuring a tert-butyl group, a bromine substituent at the 6-position, and a fluorine atom at the 5-position of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing halogen atoms (Br and F) with the steric bulk of the tert-butyl ester, which enhances stability and influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
Molecular Formula |
C10H11BrFNO2 |
|---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
tert-butyl 6-bromo-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)7-5-4-6(12)8(11)13-7/h4-5H,1-3H3 |
InChI Key |
COUIESFTVCQEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 6-bromo-5-fluoropicolinate typically involves the reaction of 6-bromo-5-fluoropicolinic acid with tert-butyl alcohol in the presence of a dehydrating agent. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
tert-Butyl 6-bromo-5-fluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 6-bromo-5-fluoropicolinate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-5-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine and chlorine enhance electrophilicity for nucleophilic substitution or cross-coupling, while fluorine modulates electronic effects (e.g., ring electron deficiency) and metabolic stability .
- Ester vs. Carbamate : The tert-butyl ester in the target compound offers greater steric hindrance and hydrolytic stability compared to carbamate derivatives, which are more prone to cleavage under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
